molecular formula C19H19N3O2 B14248198 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- CAS No. 351071-45-9

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-

Cat. No.: B14248198
CAS No.: 351071-45-9
M. Wt: 321.4 g/mol
InChI Key: RHFIIAFWVZFBMT-UHFFFAOYSA-N
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Description

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is known for its unique structural features, which include a pyrido-pyrimidinone core fused with a morpholine and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives can be achieved through various methods. One notable approach involves the copper-catalyzed aza-Michael addition followed by aerobic dehydrogenation and intramolecular amidation . This method utilizes 1,4-enediones and 2-aminoheterocycles as starting materials, with air serving as the oxidant. The reaction proceeds under mild conditions and offers high yields.

Another method involves the cyclization of 2-amino pyridines with β-oxo esters or alkynoates . This protocol is simple and efficient, making it suitable for the preparation of diverse 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The copper-catalyzed domino synthesis mentioned earlier can be adapted for large-scale production due to its operational simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido[1,2-a]pyrimidin-4-one derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

    Chalcogenation: Reagents such as aryl sulfides and selenides are used under mild conditions to achieve high yields.

    Alkenylation: Palladium catalysts and oxygen are employed to facilitate the C–H activation and subsequent alkenylation.

Major Products Formed

    Chalcogenation: 3-ArS/ArSe derivatives.

    Alkenylation: Functionalized 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

Scientific Research Applications

4H-Pyrido[1,2-a]pyrimidin-4-one derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives involves the inhibition of specific molecular targets. For instance, the inhibition of PI3Kα leads to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival . The compound’s structural features enable it to interact with the active sites of target enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- stands out due to its unique combination of a morpholine ring and a phenylmethyl group. This structural arrangement enhances its chemical reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

351071-45-9

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

9-benzyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C19H19N3O2/c23-18-14-17(21-9-11-24-12-10-21)20-19-16(7-4-8-22(18)19)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2

InChI Key

RHFIIAFWVZFBMT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)N3C=CC=C(C3=N2)CC4=CC=CC=C4

Origin of Product

United States

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